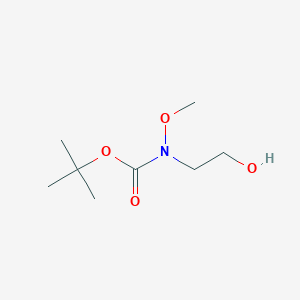

Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester

Description

Properties

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-methoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4/c1-8(2,3)13-7(11)9(12-4)5-6-10/h10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVUAYWBAPDMOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification via Carbamoyl Chloride Intermediate

One classical approach involves the formation of a carbamoyl chloride intermediate, which then reacts with the target alcohol or amine:

- Step 1: Synthesis of carbamoyl chloride from the corresponding carbamic acid or amine using reagents such as phosgene or its safer equivalents (e.g., triphosgene).

- Step 2: Reaction of carbamoyl chloride with N-methoxy-N-2-ethanol-1-yl amine or alcohol under controlled conditions to yield the desired carbamate ester.

- Advantages: High selectivity and yield when moisture is rigorously excluded.

- Limitations: Use of toxic phosgene derivatives requires careful handling.

Transesterification Using Methyl Carbamate Precursors

A more recent and practical method involves transesterification reactions starting from methyl carbamate derivatives:

- Step 1: Preparation of methyl N-acetylcarbamate by acetylation of methyl carbamate with acetic anhydride in the presence of Amberlyst 15 resin catalyst.

- Step 2: Transesterification of methyl N-acetylcarbamate with N-methoxy-N-2-ethanol-1-yl alcohol derivatives in the presence of a base such as diisopropylethylamine (i-Pr2NEt) to suppress side reactions.

- Step 3: Purification by recrystallization to isolate the carbamate ester.

- Advantages: Avoids hazardous phosgene reagents, scalable, and produces stable intermediates.

- Research Findings: This method was successfully applied to related carbamate derivatives, yielding high purity products with good yields (up to 95%) and reproducibility.

Use of Potassium tert-Butoxide for Carbamate Salt Formation

In some synthetic protocols, potassium tert-butoxide (t-BuOK) is used to generate potassium carbamate salts from carbamate esters, which can then be converted to the target ester:

- Treatment of intermediate carbamate esters with t-BuOK results in stable potassium salts.

- These salts serve as versatile reagents for further alkylation or substitution reactions to introduce the desired N-substituents.

- This approach enhances the stability and handling of intermediates during synthesis.

Reaction Conditions and Optimization

- Solvents: Dimethylformamide (DMF) is commonly used for substitution reactions due to its polarity and ability to dissolve both reagents and salts.

- Temperature: Reactions are typically conducted at moderate temperatures (60–80 °C) for alkylation steps, with some sensitive substitutions proceeding at room temperature or below.

- Atmosphere: An inert argon atmosphere is maintained to prevent moisture and oxygen interference.

- Purification: Recrystallization is the preferred method for purification, avoiding chromatographic techniques to preserve product integrity.

Data Table: Summary of Preparation Steps and Conditions

| Step | Reagents/Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methyl carbamate + Acetic anhydride + Amberlyst 15 | Room temperature, 3 h | 95 | Formation of methyl N-acetylcarbamate |

| 2 | Methyl N-acetylcarbamate + N-methoxy-N-2-ethanol-1-yl alcohol + i-Pr2NEt + Xylene | Reflux at 170 °C, distillation setup | High | Transesterification to carbamate ester |

| 3 | Carbamate ester + Potassium tert-butoxide | Room temperature | Quantitative | Formation of potassium carbamate salt |

| 4 | Potassium carbamate salt + Alkyl halides/sulfonates | DMF, 60–80 °C | Good | Alkylation/substitution reactions |

Research Findings and Practical Considerations

- The transesterification method with methyl N-acetylcarbamate is preferred due to its operational simplicity and safety compared to phosgene-based methods.

- The addition of diisopropylethylamine during transesterification suppresses side reactions such as ether formation, improving selectivity and yield.

- Potassium carbamate salts derived from these esters are stable solids, facilitating storage and handling for further synthetic transformations.

- Mild acidic conditions can be used to selectively remove protecting groups if needed, without compromising the carbamate ester functionality.

- The synthetic protocols have been successfully scaled to multi-gram quantities, demonstrating their applicability in research and industrial settings.

Chemical Reactions Analysis

Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. For instance, hydrolysis of this ester can be catalyzed by either an acid or a base, leading to the formation of the corresponding carbamic acid and alcohol . Oxidation reactions may involve reagents like potassium permanganate, resulting in the formation of oxidized derivatives. Substitution reactions often use nucleophiles to replace the alkoxy group, forming new compounds with different functional groups.

Scientific Research Applications

Pharmaceutical Development

Carbamic acid derivatives have been explored for their biological activities, particularly as potential drug precursors. The specific compound in focus may have applications in the development of therapeutics targeting various diseases due to its interaction with biological targets like cereblon, a protein implicated in cellular processes and drug resistance mechanisms.

Biochemical Assays

In biochemical research, this compound serves as a reagent for various assays. Its ability to interact with enzymes and proteins makes it valuable for studying metabolic pathways and cellular functions. For example, it has been shown to influence gene expression related to metabolic processes.

Synthesis of Complex Molecules

In synthetic chemistry, carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester acts as an intermediate in the synthesis of more complex molecules. Its stability allows for controlled reactions that are essential in creating novel compounds with desired properties .

Agricultural Applications

Although primarily focused on pharmaceutical applications, derivatives of carbamic acids are also utilized in agrochemicals. They can function as pesticides or herbicides due to their biological activity against pests and pathogens.

Study on Protein Degradation

Recent studies have investigated the role of this compound in developing PROTACs aimed at degrading specific proteins involved in cancer progression. These studies highlight its potential as a therapeutic agent capable of modulating protein levels within cells effectively.

Biochemical Pathway Modulation

Research has shown that this compound can alter metabolic pathways by modulating the expression of genes involved in these processes. This modulation can lead to significant changes in cellular metabolism and function, providing insights into potential therapeutic strategies for metabolic disorders .

Mechanism of Action

The mechanism by which Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester exerts its effects involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Limitations and Data Gaps

Biological Activity

Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester (CAS Number: 139115-92-7) is a carbamate ester with a unique molecular structure that contributes to its biological activity. Its molecular formula is and it has a molecular weight of 189.23 g/mol. This compound is gaining attention for its potential applications in pharmaceuticals and agrochemicals due to its interactions with biological systems.

Chemical Structure and Properties

The compound features a methoxy group and an ethanol moiety attached to the nitrogen of the carbamic acid structure. This specific arrangement influences its solubility and reactivity, differentiating it from other carbamate derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C8H17NO4 |

| Molecular Weight | 189.23 g/mol |

| CAS Number | 139115-92-7 |

Target Interaction

The primary target of this compound is cereblon , a protein involved in various cellular processes. The interaction with cereblon facilitates the development of Thalidomide-based PROTACs (Proteolysis-Targeting Chimeras), which are designed to selectively degrade specific proteins within cells.

Mode of Action

Upon binding to cereblon, the compound enables rapid conjugation with carboxyl linkers through peptide coupling reactions. This mechanism allows for the selective degradation of target proteins, influencing various biochemical pathways.

Biological Activity

Research indicates that carbamic acid derivatives exhibit diverse biological activities, including:

- Enzyme Inhibition : The compound has been shown to interact with enzymes such as carbamate kinase, which plays a role in metabolic pathways like the urea cycle.

- Gene Expression Modulation : It influences gene expression related to metabolic pathways, thereby altering cellular metabolism and function.

- Potential Therapeutic Applications : Ongoing studies are exploring its use as a drug precursor or reagent in biochemical assays, particularly in pain management and inflammation treatment .

Case Studies and Research Findings

- N-Acylethanolamine Acid Amidase (NAAA) Inhibitors : Research on similar carbamic acid esters has identified them as noncompetitive inhibitors of NAAA, suggesting potential therapeutic applications in pain and inflammation management .

- Cytotoxicity Studies : Studies have demonstrated the cytotoxic effects of structurally related compounds against cancer cell lines, indicating potential for further exploration in oncology .

Comparative Analysis with Similar Compounds

When compared to other carbamates, such as carbamic acid methyl ester and phenylmethyl ester, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester stands out due to its unique combination of stability and reactivity.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Carbamic acid methyl ester | C3H7NO2 | Commonly used as a pesticide |

| Carbamic acid phenylmethyl ester | C10H13NO2 | Exhibits insecticidal properties |

| Carbamic acid ethyl ester | C4H9NO2 | Used in agricultural applications |

| This compound | C8H17NO4 | Unique functional groups influencing solubility |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR confirm regiochemistry and tert-butyl protection. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in H NMR .

- HPLC/LC-MS : Reversed-phase HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers, while LC-MS validates molecular weight (e.g., [M+H]+ = 218.25 for CHNO) .

Advanced Consideration : Discrepancies in purity data may stem from column choice or mobile phase composition. For instance, polar organic modifiers (e.g., hexane/isopropanol) improve resolution but can distort peak symmetry .

How can researchers mitigate challenges in isolating intermediates during multi-step synthesis?

Advanced Research Focus

Isolation issues often arise due to the compound’s hydrolytic sensitivity. Strategies include:

- Protection/deprotection : Use acid-labile tert-butyl carbamate (Boc) groups, which can be cleaved with trifluoroacetic acid (TFA) without disturbing the ethanolamine backbone .

- Chromatography : Flash chromatography with silica gel (ethyl acetate/hexane, 3:7) separates intermediates, while prep-HPLC isolates polar byproducts .

Q. Validation :

- HRMS : Confirms molecular formulae (e.g., impurity at m/z 204.27 matches CHNO) .

- 2D NMR (COSY, HSQC) : Assigns regiochemistry of byproducts .

What computational tools predict the compound’s reactivity in novel reaction systems?

Q. Advanced Research Focus

- DFT Calculations : Model transition states for nucleophilic attacks (e.g., B3LYP/6-31G* level) to predict regioselectivity in ethanolamine functionalization.

- MD Simulations : Assess solvent effects on tert-butyl group stability .

Case Study : Simulations of sodium borohydride reductions align with experimental ee% data, validating the role of solvent polarity in stereocontrol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.